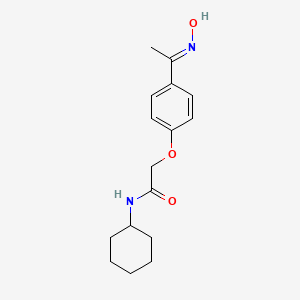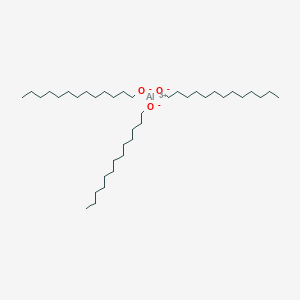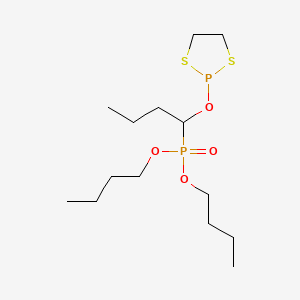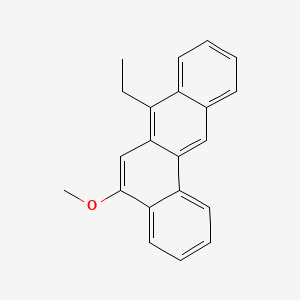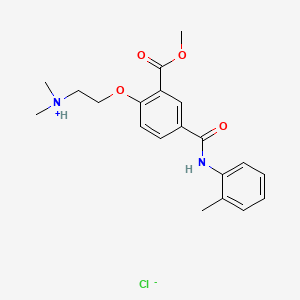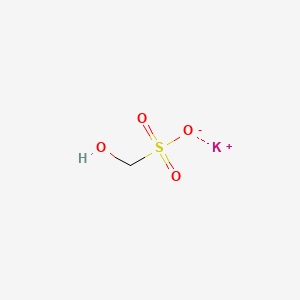
Potassium hydroxymethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydroxymethanesulfonate is an organosulfur compound that has gained attention due to its unique chemical properties and potential applications in various fields. It is formed by the reaction of formaldehyde with sulfur dioxide in the presence of water, resulting in the formation of hydroxymethanesulfonate, which can then be neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. This compound is of interest in atmospheric chemistry, particularly in the study of particulate matter and air quality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hydroxymethanesulfonate can be synthesized through the following steps:
Formation of Hydroxymethanesulfonate: Formaldehyde reacts with sulfur dioxide in an aqueous medium to form hydroxymethanesulfonate. [ \text{HCHO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{SO}_3\text{H} ]
Neutralization: The hydroxymethanesulfonate is then neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. [ \text{HOCH}_2\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{HOCH}_2\text{SO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods
The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hydroxymethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and ozone.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation Products: Sulfonic acids and sulfates.
Reduction Products: Simpler sulfur-containing compounds such as sulfides.
Substitution Products: Various substituted organosulfur compounds depending on the nucleophile used
Applications De Recherche Scientifique
Potassium hydroxymethanesulfonate has several scientific research applications:
Atmospheric Chemistry: It is used to study the formation and transformation of particulate matter in the atmosphere, particularly in the context of air quality and climate change.
Analytical Chemistry: It is used as a standard in ion chromatography and mass spectrometry for the quantification of sulfur-containing compounds.
Environmental Science: It is studied for its role in the formation of secondary organic aerosols and its impact on air pollution.
Industrial Applications: It is used in the synthesis of other organosulfur compounds and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of potassium hydroxymethanesulfonate involves its ability to participate in various chemical reactions due to the presence of the hydroxymethanesulfonate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic Acid: A strong acid used in various industrial applications, including electroplating and organic synthesis.
Sodium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with sodium as the counterion.
Ammonium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with ammonium as the counterion.
Uniqueness
Potassium hydroxymethanesulfonate is unique due to its specific reactivity and the presence of the potassium ion, which can influence its solubility and reactivity compared to other similar compounds. Its applications in atmospheric chemistry and environmental science also set it apart from other organosulfur compounds .
Propriétés
Numéro CAS |
51754-03-1 |
|---|---|
Formule moléculaire |
CH3KO4S |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
potassium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.K/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |
Clé InChI |
YYKGYTHEGCZRRI-UHFFFAOYSA-M |
SMILES canonique |
C(O)S(=O)(=O)[O-].[K+] |
Numéros CAS associés |
75-92-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


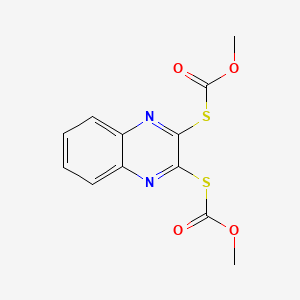
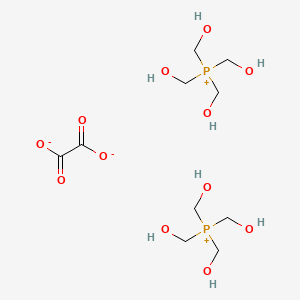
![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
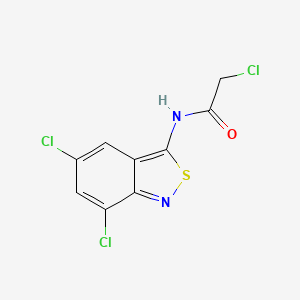
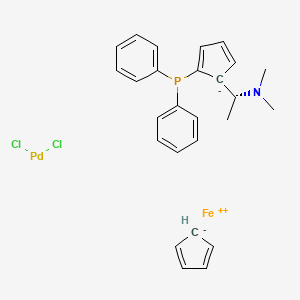
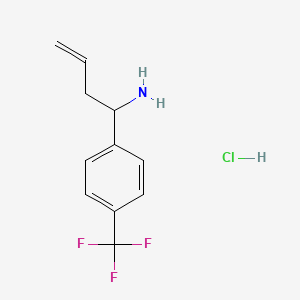
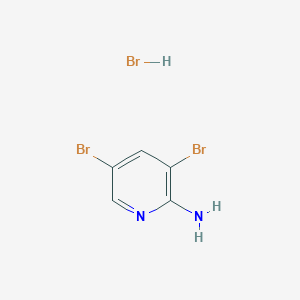
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

